3-Methoxy-4-(oxazol-5-yl)aniline

Übersicht

Beschreibung

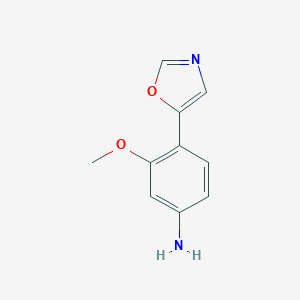

3-Methoxy-4-(oxazol-5-yl)aniline is an organic compound with the molecular formula C10H10N2O2. It is characterized by the presence of a methoxy group, an oxazole ring, and an aniline moiety.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methoxy-4-(Oxazol-5-yl)anilin beinhaltet typischerweise die Bildung des Oxazolrings, gefolgt von der Einführung der Methoxy- und Anilinteilstruktur. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 3-Methoxy-4-nitroanilin mit Ethyl-oxalylchlorid in Gegenwart einer Base das gewünschte Oxazolderivat liefern .

Industrielle Produktionsverfahren

Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden beinhalten, um höhere Ausbeuten und Reinheit zu gewährleisten, sowie die Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktionsleistung und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methoxy-4-(Oxazol-5-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Nitrogruppe (falls in Zwischenprodukten vorhanden) kann zu einem Amin reduziert werden.

Substitution: Die Anilinteilstruktur kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid können verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Umsetzung von Nitrogruppen zu Aminen.

Substitution: Einführung von Halogenatomen oder anderen Substituenten in den aromatischen Ring.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-(Oxazol-5-yl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt.

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Biologische Studien: Es dient als Sonde in biochemischen Assays zur Untersuchung von Enzymwechselwirkungen und anderen biologischen Prozessen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methoxy-4-(Oxazol-5-yl)anilin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Oxazolring und die Anilinteilstruktur können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst .

Wirkmechanismus

The mechanism of action of 3-methoxy-4-(oxazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Methoxy-4-(1,3-Oxazol-5-yl)phenylamine

- 3-Methoxy-4-(1,3-Oxazol-5-yl)anilin

Einzigartigkeit

3-Methoxy-4-(Oxazol-5-yl)anilin ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätmuster und Bindungsaffinitäten aufweisen, was es für gezielte Anwendungen in Forschung und Industrie wertvoll macht .

Biologische Aktivität

3-Methoxy-4-(oxazol-5-yl)aniline, with the chemical formula CHNO and a molecular weight of 190.2 g/mol, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its significant role in various biological activities. The oxazole moiety contributes to the compound's ability to interact with biological targets, enhancing its efficacy as a potential therapeutic agent.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has shown promising anticancer properties. For instance, in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. The IC values for these cell lines suggest moderate to high potency against tumor growth .

- Antimicrobial Properties : Similar compounds within the oxazole family have been reported to possess antibacterial and antifungal activities. The presence of the oxazole ring enhances the interaction with microbial enzymes, potentially leading to effective inhibition of growth .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways at the cellular level. This activity is particularly relevant in the context of chronic inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways that lead to cellular responses associated with cancer and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug discovery:

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy : A study reported that derivatives of this compound showed significant antitumor activity against a panel of human tumor cell lines, with some derivatives achieving IC values as low as 2.76 µM against ovarian adenocarcinoma cells .

- Synthetic Approaches : Innovative synthetic methods have been developed to enhance the yield and efficacy of oxazole derivatives, including this compound. These methods include microwave-assisted synthesis and one-pot reactions that simplify the production process while maintaining high yields .

Eigenschaften

IUPAC Name |

3-methoxy-4-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCMMXMEXWSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572997 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-79-3 | |

| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.